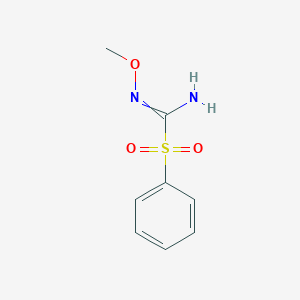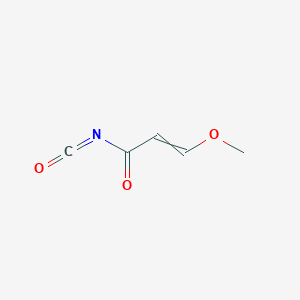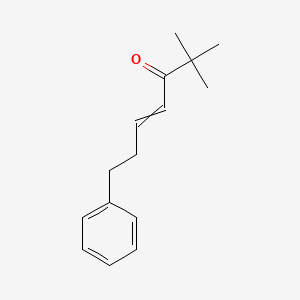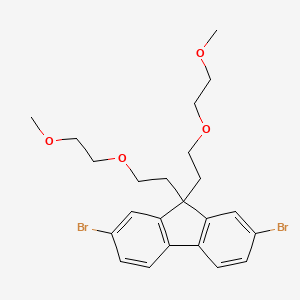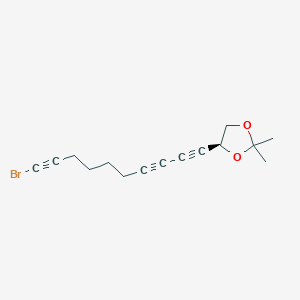
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a brominated deca-triyne chain and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps:
Formation of the Bromodeca-1,3,9-triyne Chain: This step involves the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a cyclization reaction, often involving the use of acid catalysts to promote the formation of the ring structure.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne chain, converting it to alkenes or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing alkynes.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkenes or alkanes.
科学研究应用
Chemistry
In chemistry, (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated compounds with biological systems. Its ability to undergo various chemical reactions makes it useful for labeling and tracking in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable, functionalized structures.
作用机制
The mechanism of action of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its brominated and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets.
相似化合物的比较
Similar Compounds
(4S)-4-(10-Chlorodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
(4S)-4-(10-Iododeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
Uniqueness
The uniqueness of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane lies in its specific combination of a brominated alkyne chain and a dioxolane ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
827622-25-3 |
|---|---|
分子式 |
C15H17BrO2 |
分子量 |
309.20 g/mol |
IUPAC 名称 |
(4S)-4-(10-bromodeca-1,3,9-triynyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H17BrO2/c1-15(2)17-13-14(18-15)11-9-7-5-3-4-6-8-10-12-16/h14H,3-4,6,8,13H2,1-2H3/t14-/m0/s1 |
InChI 键 |
INBVUOOMQVDKEG-AWEZNQCLSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)C#CC#CCCCCC#CBr)C |
规范 SMILES |
CC1(OCC(O1)C#CC#CCCCCC#CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


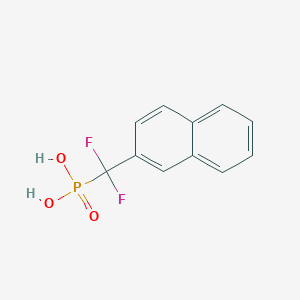
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
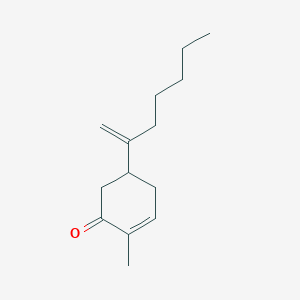
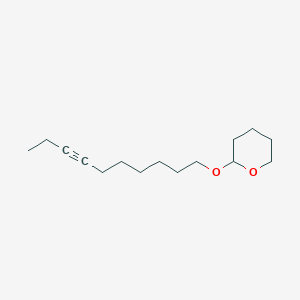
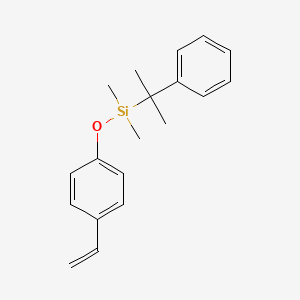
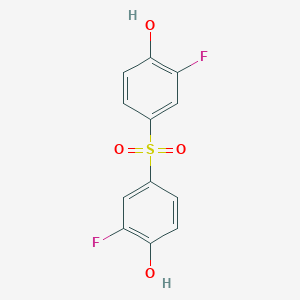

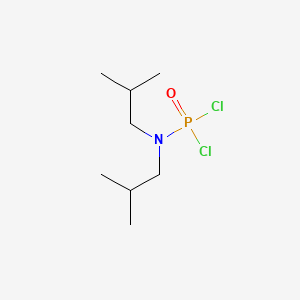
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
